molecular formula C5H11ClN4O2S B13494610 rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride

rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride

Cat. No.: B13494610
M. Wt: 226.69 g/mol
InChI Key: ALMBSLLYNNRXTH-TYSVMGFPSA-N
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Description

rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride: is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an azido group and a methanesulfonyl group attached to a pyrrolidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Azidation: Introduction of the azido group (-N3) is achieved through nucleophilic substitution reactions using sodium azide (NaN3) under appropriate conditions.

    Methanesulfonylation: The methanesulfonyl group (-SO2CH3) is introduced using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized pyrrolidine derivatives with various substituents.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Reagent in Click Chemistry: The azido group makes it suitable for use in click chemistry reactions.

Biology:

    Bioconjugation: Used in the modification of biomolecules for labeling and detection purposes.

    Drug Development:

Medicine:

    Prodrug Design: The compound can be used to design prodrugs that release active drugs upon metabolic activation.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions The azido group can participate in click chemistry reactions, forming stable triazole linkages

Comparison with Similar Compounds

  • rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
  • rac-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine hydrochloride
  • rac-[(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride

Comparison:

  • rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride: This compound has a carboxylic acid group, making it more acidic compared to rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride.
  • rac-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine hydrochloride: The presence of two methoxymethyl groups provides different reactivity and solubility properties.
  • rac-[(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride: The hydroxymethyl groups offer additional sites for hydrogen bonding and potential reactivity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in organic synthesis, bioconjugation, and drug development

Properties

Molecular Formula

C5H11ClN4O2S

Molecular Weight

226.69 g/mol

IUPAC Name

(3R,4R)-3-azido-4-methylsulfonylpyrrolidine;hydrochloride

InChI

InChI=1S/C5H10N4O2S.ClH/c1-12(10,11)5-3-7-2-4(5)8-9-6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1

InChI Key

ALMBSLLYNNRXTH-TYSVMGFPSA-N

Isomeric SMILES

CS(=O)(=O)[C@@H]1CNC[C@H]1N=[N+]=[N-].Cl

Canonical SMILES

CS(=O)(=O)C1CNCC1N=[N+]=[N-].Cl

Origin of Product

United States

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